2-[(4-Chlorophenyl)amino]propanohydrazide
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Description
2-[(4-Chlorophenyl)amino]propanohydrazide (2-CPAH) is an organic compound with a wide range of applications in scientific research. It is a useful intermediate in organic synthesis and has been used in various studies to investigate the mechanisms of action of various drugs and compounds.
Scientific Research Applications
Synthesis and Antimicrobial Properties : Research demonstrates the synthesis of compounds related to 2-[(4-Chlorophenyl)amino]propanohydrazide and their applications as antimicrobial agents. A notable study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Biological Activity : Several novel heterocyclic compounds derived from 2-[(4-Chlorophenyl)amino]propanohydrazide have been synthesized and studied for their biological activities. The synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was investigated for their lipase and α-glucosidase inhibition, showing significant anti-lipase activity and anti-α-glucosidase activity (Bekircan et al., 2015).
Antimicrobial and Antitumor Activities : Synthesis of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, derived from a similar compound, demonstrated good antimicrobial activities against test microorganisms compared with ampicillin (Demirbaş et al., 2010).
Applications in Inhibiting Enzymes : Compounds related to 2-[(4-Chlorophenyl)amino]propanohydrazide showed promising results in inhibiting enzymes like lipase and urease, indicating potential applications in therapeutic treatments (Bekircan et al., 2014).
Cytotoxic Activity for Cancer Treatment : A study highlighted the synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, including 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide, and their anti-tumor activities. The compounds were examined on human colorectal carcinoma cells and showed inhibitory actions, indicating potential for cancer therapy (Aboelmagd et al., 2021).
properties
IUPAC Name |
2-(4-chloroanilino)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-7(10)3-5-8/h2-6,12H,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOMNYOAFIEOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324314 |
Source
|
Record name | 2-(4-chloroanilino)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660209 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Chlorophenyl)amino]propanohydrazide | |
CAS RN |
1396979-05-7 |
Source
|
Record name | 2-(4-chloroanilino)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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